Nilvadipine-d4: A Technical Guide for Researchers
Nilvadipine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nilvadipine-d4, a deuterated analog of the calcium channel blocker Nilvadipine. This document outlines its chemical properties, and applications, particularly its use as an internal standard in quantitative analyses. Detailed experimental protocols for its use in bioanalytical methods are also presented.
Introduction to Nilvadipine and its Deuterated Analog
Nilvadipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, it induces vasodilation, leading to a reduction in blood pressure.[2][3] Beyond its cardiovascular applications, Nilvadipine has been investigated for its potential neuroprotective effects, including in the context of Alzheimer's disease.[3][4]
In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the target analyte using mass spectrometry. Nilvadipine-d4 is the deuterated form of Nilvadipine, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Nilvadipine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer. This property makes Nilvadipine-d4 an ideal internal standard for the quantitative analysis of Nilvadipine in biological matrices.[5][6]
Chemical Structure and Properties
The core chemical structure of Nilvadipine consists of a dihydropyridine ring with several functional group substitutions. The "-d4" designation in Nilvadipine-d4 signifies the presence of four deuterium atoms.
Chemical Structure of Nilvadipine:
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IUPAC Name: 3-Methyl 5-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
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SMILES: CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)--INVALID-LINK--[O-])C(=O)OC(C)C[5]
While the precise location of the deuterium atoms in commercially available Nilvadipine-d4 standards may vary, they are typically placed on metabolically stable positions. A plausible structure for Nilvadipine-d4 involves deuteration of the methoxy group and a methyl group.
Quantitative Data
The key quantitative properties of Nilvadipine and Nilvadipine-d4 are summarized in the table below for easy comparison.
| Property | Nilvadipine | Nilvadipine-d4 |
| Molecular Formula | C₁₉H₁₉N₃O₆ | C₁₉H₁₅D₄N₃O₆[7] |
| Molecular Weight | 385.38 g/mol [7] | 389.40 g/mol [7] |
| CAS Number | 75530-68-6 | Not available |
Experimental Protocols
Nilvadipine-d4 is primarily utilized as an internal standard in bioanalytical methods for the quantification of Nilvadipine in biological samples, such as human plasma. Below are detailed methodologies adapted from published research.[5][6]
Quantification of Nilvadipine in Human Plasma by GC-MS
This method describes the determination of Nilvadipine in human plasma using a deuterated analog as an internal standard with gas chromatography-mass spectrometry (GC-MS).[5]
4.1.1. Sample Preparation and Extraction
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To 1 mL of human plasma, add a known amount of Nilvadipine-d4 solution (internal standard).
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Alkalinize the plasma sample to a pH of 9.
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Perform a liquid-liquid extraction using a mixture of benzene and n-hexane (1:1 v/v).
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Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
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Carefully collect the organic layer containing Nilvadipine and Nilvadipine-d4.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent for GC-MS analysis.
4.1.2. GC-MS Analysis
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Gas Chromatograph: A fused-silica capillary column is used for separation.
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Ionization Mode: Negative-ion chemical ionization (NICI) is employed.
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Reagent Gas: Methane is used as the reagent gas.
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Mass Spectrometer: The instrument is set to monitor the negative molecular ions of both Nilvadipine and the Nilvadipine-d4 internal standard.
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Quantification: The concentration of Nilvadipine in the plasma sample is determined by comparing the peak area ratio of Nilvadipine to that of Nilvadipine-d4 against a standard calibration curve. This method has a reported quantitation limit of 0.01 ng/mL in a 1 mL plasma sample.[5]
Stereoselective Quantification of Nilvadipine Enantiomers in Human Plasma by HPLC and GC-MS
This protocol details a stereoselective method for determining the concentrations of the (+) and (-) enantiomers of Nilvadipine in human plasma, again using a deuterated analog as the internal standard.[6]
4.2.1. Sample Preparation and Extraction
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Add the deuterated analog of racemic Nilvadipine as an internal standard to the plasma sample.
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Perform a liquid-liquid extraction with an n-hexane:ethyl acetate (92.5:7.5 v/v) mixture under alkaline conditions.
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Separate the organic layer and evaporate it to dryness.
4.2.2. Chiral Separation by HPLC
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Reconstitute the residue in a suitable mobile phase.
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Inject the sample onto a chiral stationary-phase column (e.g., Chiralpak OT(+)) for high-performance liquid chromatography (HPLC).
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Collect the fractions containing the separated (+) and (-) enantiomers.
4.2.3. GC-MS Analysis
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Analyze each collected enantiomer fraction by fused-silica capillary column GC with electron capture negative ion chemical ionization MS.
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Monitor the molecular anions of the Nilvadipine enantiomer and the internal standard.
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Construct calibration curves for each enantiomer over a concentration range of 0.025 to 10 ng/mL to determine their respective concentrations in the original plasma sample.[6]
Visualizations
Relationship between Nilvadipine and Nilvadipine-d4
Caption: Logical relationship between Nilvadipine and its deuterated analog, Nilvadipine-d4.
Experimental Workflow for Bioanalysis
Caption: A generalized experimental workflow for the quantification of Nilvadipine in plasma.
References
- 1. Studies on nilvadipine. IV. Synthesis of deuteriated and optically active isopropyl 2-cyano-3-methoxycarbonyl-4-(3-nitrophenyl)-6-methyl-1,4- dihydropyridine-5-carboxylate (nilvadipine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. European multicentre double-blind placebo-controlled trial of Nilvadipine in mild-to-moderate Alzheimer's disease—the substudy protocols: NILVAD frailty; NILVAD blood and genetic biomarkers; NILVAD cerebrospinal fluid biomarkers; NILVAD cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. European multicentre double-blind placebo-controlled trial of Nilvadipine in mild-to-moderate Alzheimer's disease-the substudy protocols: NILVAD frailty; NILVAD blood and genetic biomarkers; NILVAD cerebrospinal fluid biomarkers; NILVAD cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases | TREA [trea.com]
- 5. Determination of nilvadipine in human plasma by capillary column gas chromatography-negative-ion chemical-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of (+)- and (-)-nilvadipine in human plasma using chiral stationary-phase liquid chromatography and gas chromatography-mass spectrometry, and a preliminary pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tlcstandards.com [tlcstandards.com]
